N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines a purine derivative with a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the purine derivative: This involves the reaction of 1,3-dimethyluric acid with acetic anhydride to form the acetylated purine derivative.
Coupling with the benzamide: The acetylated purine derivative is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C23H19F3N6O4 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H19F3N6O4/c1-30-19-18(21(35)31(2)22(30)36)32(12-27-19)11-17(33)28-15-5-3-4-6-16(15)29-20(34)13-7-9-14(10-8-13)23(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,33)(H,29,34) |
InChI Key |
WVASZENFDIDIND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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